Methyl 4-bromo-1H-imidazole-2-carboxylate chemical structure and properties
Methyl 4-bromo-1H-imidazole-2-carboxylate chemical structure and properties
An In-Depth Technical Guide to Methyl 4-bromo-1H-imidazole-2-carboxylate: Synthesis, Characterization, and Application in Modern Drug Discovery
Foreword: The Imidazole Nucleus as a Privileged Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, lauded as a "privileged structure" for its prevalence in a multitude of biologically active compounds, including the essential amino acid histidine and numerous pharmaceuticals.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an ideal scaffold for designing novel therapeutic agents. Within this class, functionalized imidazoles serve as versatile building blocks, enabling the exploration of diverse chemical space. Methyl 4-bromo-1H-imidazole-2-carboxylate is a prime example of such a scaffold, offering multiple reaction sites for synthetic elaboration. This guide provides a comprehensive technical overview of its synthesis, characterization, and strategic application in the development of complex molecules.
Core Molecular Profile: Structure and Physicochemical Properties
Methyl 4-bromo-1H-imidazole-2-carboxylate is a heterocyclic compound featuring an imidazole ring substituted with a bromine atom at the C4 position and a methyl ester at the C2 position. This arrangement of functional groups provides a unique combination of reactivity and structural features for synthetic chemists.
Chemical Structure:
Key Identifiers:
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IUPAC Name: methyl 4-bromo-1H-imidazole-2-carboxylate
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CAS Number: 1622843-37-1
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Molecular Formula: C₅H₅BrN₂O₂
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Molecular Weight: 205.01 g/mol
Physicochemical Data Summary
Direct experimental data for this specific molecule is sparse in peer-reviewed literature. The following table includes known data and predicted values based on its structure and data from its close analog, methyl 4-bromo-1-methyl -1H-imidazole-2-carboxylate (CAS 864076-05-1), which is expected to have similar properties.
| Property | Value | Source / Comment |
| Physical Form | Solid | |
| Boiling Point | 327.0 ± 34.0 °C at 760 mmHg | (Predicted) |
| Melting Point | Not reported in surveyed literature | - |
| Molecular Weight | 219.04 g/mol | [2] (for N-methyl analog) |
| XLogP3 | 1.2 | [2] (Computed for N-methyl analog) |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, THF) and chlorinated solvents. Limited solubility in water. | Inferred from structure |
| Storage | 4°C, under inert atmosphere |
Synthesis and Purification: A Strategic Approach
Proposed Synthetic Pathway
The synthesis hinges on the electrophilic substitution of a bromine atom onto the electron-rich imidazole ring. The C4/C5 positions of the imidazole ring are most susceptible to electrophilic attack. The ester group at C2 is an electron-withdrawing group, which deactivates the ring, but the C4/C5 positions remain the most reactive sites for halogenation. N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation, as it is a solid, easy to handle, and provides a source of electrophilic bromine under mild conditions, often minimizing over-bromination.
Experimental Protocol: Representative Methodology
This protocol is a representative procedure based on the bromination of similar imidazole derivatives.[3]
Materials:
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Methyl 1H-imidazole-2-carboxylate
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N-Bromosuccinimide (NBS)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add methyl 1H-imidazole-2-carboxylate (1.0 eq). Dissolve it in anhydrous DMF.
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Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching and Extraction: Upon completion, pour the reaction mixture into water. Extract the aqueous phase with ethyl acetate (3 x volumes).
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Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure Methyl 4-bromo-1H-imidazole-2-carboxylate.
Spectroscopic Characterization: A Guide for Structure Elucidation
Confirming the structure and purity of the synthesized product is paramount. The following are the expected spectroscopic signatures for Methyl 4-bromo-1H-imidazole-2-carboxylate.
Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆)
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~13.5-14.5 ppm (broad singlet, 1H): This signal corresponds to the N-H proton of the imidazole ring. Its broadness is due to quadrupole broadening and exchange.
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~7.8-8.0 ppm (singlet, 1H): This singlet is attributed to the C5-H proton on the imidazole ring.[4][5]
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~3.8-3.9 ppm (singlet, 3H): This sharp singlet corresponds to the three protons of the methyl ester (-OCH₃) group.[6]
Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
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~160 ppm: Carbonyl carbon (C=O) of the ester.
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~140 ppm: C2 carbon, attached to two nitrogen atoms and the ester group.
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~125 ppm: C5 carbon, the CH of the imidazole ring.
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~115 ppm: C4 carbon, bearing the bromine atom. The chemical shift is significantly influenced by the halogen.
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~52 ppm: Methyl carbon (-OCH₃) of the ester.
Expected Infrared (IR) Spectrum
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3100-3300 cm⁻¹ (broad): N-H stretching vibration.
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~1720-1740 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.
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~1500-1600 cm⁻¹: C=N and C=C stretching vibrations within the imidazole ring.
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~550-650 cm⁻¹: C-Br stretching vibration.
Expected Mass Spectrum (ESI+)
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Expected m/z: 204.96 [M+H]⁺ and 206.96 [M+H]⁺ in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.[7]
Reactivity and Strategic Applications in Synthesis
Methyl 4-bromo-1H-imidazole-2-carboxylate is a trifunctional molecule, presenting opportunities for derivatization at the ring nitrogen, the C4-bromo position, and the C2-ester.
A. N-Alkylation: Navigating Regioselectivity
The N-H proton is acidic and can be readily deprotonated with a base to form an imidazolate anion. Subsequent reaction with an electrophile (e.g., an alkyl halide) yields N-alkylated products. A key challenge with unsymmetrical imidazoles is regioselectivity, as alkylation can occur at either N1 or N3.
Causality of Regioselectivity:
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Electronic Effects: The electron-withdrawing nature of both the C2-ester and the C4-bromo group deactivates the adjacent N3 nitrogen, making the distal N1 nitrogen more nucleophilic. Therefore, alkylation is generally favored at the N1 position.[8]
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Steric Effects: Bulky alkylating agents will preferentially react at the less sterically hindered nitrogen, which is typically N1.
B. Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The C-Br bond at the C4 position is a versatile handle for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is one of the most powerful and widely used reactions in modern drug discovery.[9][10]
Mechanism and Rationale: The reaction proceeds via a catalytic cycle involving:
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Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the imidazole.
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Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.
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Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
This reaction allows for the direct connection of the imidazole core to a vast array of aryl and heteroaryl groups, which is a common strategy for exploring structure-activity relationships (SAR) in drug development.
Self-Validating Protocol: Mitigating Debromination A common side reaction in Suzuki couplings of bromo-heterocycles is hydro-debromination, where the bromine atom is replaced by hydrogen.[11] To ensure a trustworthy and self-validating protocol, conditions must be chosen to minimize this pathway.
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Choice of Base: Use of milder inorganic bases like K₂CO₃ or K₃PO₄ is often preferred over strong hydroxide bases.
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Ligand Choice: The choice of phosphine ligand on the palladium catalyst is critical and can significantly influence the relative rates of cross-coupling versus debromination.
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Solvent System: Anhydrous conditions or carefully controlled amounts of water are often necessary.
Safety and Handling
Methyl 4-bromo-1H-imidazole-2-carboxylate is a chemical intermediate and should be handled with appropriate care in a laboratory setting.
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GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended.
References
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Sigma-Aldrich. Methyl 4-bromo-1H-imidazole-2-carboxylate | 1622843-37-1.
- H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Journal of Molecular Structure.
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- 1H-IMIDAZOLE-2-CARBOXYLIC ACID METHYL ESTER(17334-09-7) 1H NMR. ChemicalBook.
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Sigma-Aldrich. Methyl 4-bromo-1H-imidazole-2-carboxylate | 1622843-37-1.
- Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
- Figure 3 from NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and deriv
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PubChem. methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate | C6H7BrN2O2 | CID 53302209.
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- Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Deriv
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Ambeed. 1622843-37-1 | Methyl 4-bromo-1H-imidazole-2-carboxylate.
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